Cas no 1797690-74-4 (4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole)
![4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole structure](https://ja.kuujia.com/scimg/cas/1797690-74-4x500.png)
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole
- 4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole
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- インチ: 1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3
- InChIKey: UBCZKGMAJDDRED-UHFFFAOYSA-N
- SMILES: C1N(C)C=C(S(N2CC(S(C3=CC=C(OC)C=C3)(=O)=O)C2)(=O)=O)N=1
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-1018-2μmol |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-10μmol |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-2mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-75mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-10mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-30mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-100mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-1mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-3mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6442-1018-15mg |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole |
1797690-74-4 | 15mg |
$89.0 | 2023-09-09 |
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazoleに関する追加情報
Chemical Profile of 4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS No. 1797690-74-4) and Its Significance in Modern Research
4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole, identified by the CAS number 1797690-74-4, is a sophisticated organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, combines elements of azetidine, imidazole, and sulfonyl groups, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The structural composition of this compound is pivotal to its potential biological activity. The presence of a 4-methoxybenzenesulfonyl group appended to an azetidine ring introduces a hydrophobic aromatic moiety, which can modulate interactions with biological targets. Concurrently, the sulfonyl linkage between the azetidine and imidazole moieties enhances the compound's solubility and reactivity, facilitating its role as a scaffold for medicinal chemistry modifications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, imidazole derivatives have been extensively studied due to their broad spectrum of biological activities. The imidazole ring in this compound serves as a central pharmacophore, known to exhibit properties such as antifungal, antiviral, and anti-inflammatory effects. The incorporation of a methyl group at the 1-position further fine-tunes the electronic properties of the imidazole core, potentially enhancing its binding affinity to biological receptors.
The azetidine component adds another layer of complexity to this molecule. Azetidine derivatives are less explored compared to their cyclohexane counterparts but have shown promise in various therapeutic applications. The azetidine ring can adopt multiple conformations, which may influence how the molecule interacts with biological targets. Additionally, the sulfonyl group bridging the azetidine and imidazole moieties introduces rigidity to the structure, which could be beneficial for achieving high specificity in target binding.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before conducting wet-lab experiments. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to identify potential binding modes of this compound with various biological targets. Preliminary studies suggest that 4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole may interact with enzymes involved in metabolic pathways relevant to cancer and inflammation.
The 4-methoxybenzenesulfonyl group is particularly noteworthy due to its ability to modulate protein-protein interactions. This moiety has been shown to enhance binding affinity through hydrophobic and electrostatic interactions. In addition, the methoxy group introduces a polar functional group that can engage in hydrogen bonding with polar residues on biological targets. These features make this compound a versatile scaffold for designing molecules with tailored biological activities.
In the realm of drug discovery, structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable therapeutics. The systematic modification of key functional groups in 4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole has provided valuable insights into its pharmacological profile. For instance, replacing the methyl group on the imidazole ring with other substituents has been shown to alter its solubility and metabolic stability significantly.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves constructing the azetidine ring followed by sulfonylation and subsequent functionalization of the imidazole core. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels required for pharmaceutical applications.
As research continues to evolve, interdisciplinary approaches combining organic chemistry, biochemistry, and computational biology are becoming increasingly prevalent. These collaborative efforts aim to accelerate the discovery of novel therapeutics by leveraging cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI)-assisted drug design platforms.
The potential applications of 4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for developing next-generation materials such as organic electronics and functional polymers. Additionally, its ability to modulate biological pathways could make it useful in agrochemical applications aimed at improving crop yield and pest resistance.
In conclusion,4-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS No. 1797690-74-4) represents a fascinating compound with significant potential in multiple domains of research including pharmaceuticals,imidazole derivatives,and advanced materials science. Its intricate structure,azetidine ring,and sulfonyl functionalities offer a rich ground for further exploration,biological activity modulation,and innovation-driven applications that could shape future scientific advancements.
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